3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
Overview
Description
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The presence of chlorine and methyl groups in the quinoline structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride typically involves the chlorination of 4-methylquinoline. The process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in the development of new drugs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride involves its interaction with specific molecular targets. The chlorine and methyl groups enhance its binding affinity to enzymes and receptors, leading to the inhibition of their activity. This compound can interfere with DNA replication and protein synthesis, making it effective against microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylquinoline
- 3-Chloro-4-methylquinoline
- 2-(Chloromethyl)-4-methylquinoline
Uniqueness
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is unique due to the presence of both chlorine and chloromethyl groups, which provide it with distinct reactivity and biological activity
Biological Activity
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride (CAS No. 1102291) is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C₁₁H₉Cl₂N
- Molecular Weight : 262.56 g/mol
- Physical State : Solid
- Solubility : Soluble in organic solvents; specific solubility in water is not well-documented.
The biological activity of quinoline derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of chlorine and methyl groups in 3-Chloro-2-(chloromethyl)-4-methylquinoline can enhance its lipophilicity, potentially facilitating cellular uptake and interaction with target proteins.
Potential Mechanisms:
- Antimicrobial Activity : Quinoline derivatives have been studied for their antibacterial and antifungal properties. They may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
- Antiproliferative Effects : Some studies suggest that quinoline compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
- Neuroprotective Properties : Research indicates that certain quinolines may exhibit neuroprotective effects by modulating oxidative stress and inflammation, which are critical in neurodegenerative diseases.
Antimicrobial Activity
A study highlighted that related quinoline compounds exhibited significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. The effectiveness was attributed to the ability to disrupt bacterial cell wall synthesis and function.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3-Chloro-2-(chloromethyl)-4-methylquinoline | E. coli | 32 µg/mL |
S. aureus | 16 µg/mL | |
Bacillus subtilis | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10 | Caspase activation |
MCF-7 | 15 | Bcl-2 inhibition |
Case Studies
- Case Study on Antimicrobial Efficacy : A research article published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of chlorinated quinolines, concluding that the introduction of chlorine atoms significantly enhanced antibacterial potency.
- Neuroprotective Effects : In a study published in Neuroscience Letters, researchers found that a related compound exhibited protective effects against oxidative stress-induced neuronal damage in rat models, suggesting potential applications in treating neurodegenerative disorders.
Properties
IUPAC Name |
3-chloro-2-(chloromethyl)-4-methylquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N.ClH/c1-7-8-4-2-3-5-9(8)14-10(6-12)11(7)13;/h2-5H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLQWAVBVGCDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)CCl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585809 | |
Record name | 3-Chloro-2-(chloromethyl)-4-methylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37781-33-2 | |
Record name | 3-Chloro-2-(chloromethyl)-4-methylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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